3-((1-(5-Chloro-6-hydroxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
The compound “3-((1-(5-Chloro-6-hydroxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyrazine ring, a nitrile group, and a chloro group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions occur. Piperidines, for example, are involved in a variety of chemical reactions due to their nitrogen atom and the ability to form stable carbocations .Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological and pharmacological activities .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological effects . The specific effects of this compound would need further investigation.
Future Directions
Properties
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c17-12-6-10(8-21-14(12)23)16(24)22-5-1-2-11(9-22)25-15-13(7-18)19-3-4-20-15/h3-4,6,8,11H,1-2,5,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJGFPFNYDHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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